molecular formula C30H25NO7 B11929322 Fluorescein Tyramide

Fluorescein Tyramide

Cat. No.: B11929322
M. Wt: 511.5 g/mol
InChI Key: RIHCPYWHAYBEHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorescein tyramide typically involves the reaction of fluorescein with tyramine. The process begins with the activation of fluorescein, followed by its coupling with tyramine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Fluorescein tyramide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized fluorescein derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Fluorescein tyramide is extensively used in scientific research due to its ability to amplify fluorescent signals. Some key applications include:

Mechanism of Action

The mechanism of action of fluorescein tyramide involves the catalytic activity of horseradish peroxidase (HRP). HRP catalyzes the deposition of multiple tyramide molecules onto adjacent tyrosine residues, resulting in enhanced fluorescent signals.

Comparison with Similar Compounds

Fluorescein tyramide is unique in its ability to provide high-density labeling and signal amplification. Similar compounds include:

Compared to these compounds, this compound offers superior fluorescent properties and is widely preferred for applications requiring high sensitivity and specificity .

Biological Activity

Fluorescein tyramide is a fluorescent reagent widely utilized in various biological applications, particularly in enhancing the sensitivity of immunohistochemistry (IHC), immunocytochemistry (ICC), and fluorescence in situ hybridization (FISH) through a technique known as Tyramide Signal Amplification (TSA). This article delves into the biological activity of this compound, emphasizing its mechanisms, applications, and research findings.

  • Molecular Formula : C29H21NO7
  • Molecular Weight : 495.49 g/mol
  • Solubility : Soluble in DMSO
  • Excitation/Emission Wavelengths : 498 nm / 517 nm
  • εmax : 75,000 M⁻¹ cm⁻¹

This compound functions primarily through the TSA method, which amplifies the fluorescent signal at the site of interest. The process involves:

  • Catalyzed Reporter Deposition (CARD) : Horseradish peroxidase (HRP) catalyzes the deposition of tyramide molecules onto tyrosine residues in proteins or nucleic acids.
  • Localized Signal Enhancement : The reactive tyramide radicals bind covalently to adjacent tyrosine residues, resulting in a significant amplification of the fluorescent signal.
  • High Sensitivity : This method can enhance detection sensitivity by over 100-fold compared to conventional methods, making it particularly effective for low-abundance targets .

Applications

This compound is employed in various applications due to its ability to enhance signal detection:

  • Immunohistochemistry (IHC) : Used for visualizing proteins in tissue sections.
  • Immunocytochemistry (ICC) : Facilitates the study of cellular protein expression.
  • Fluorescence In Situ Hybridization (FISH) : Aids in detecting specific nucleic acid sequences within cells.
  • Multiplex Detection : Allows simultaneous detection of multiple targets without interference from antibodies from the same host species .

Research Findings

Several studies have highlighted the effectiveness of this compound in enhancing biological assays:

Case Study 1: Detection of Bromodeoxyuridine Incorporation

A study demonstrated that fluorescein-labeled tyramide significantly improved the detection of low levels of bromodeoxyuridine (BrdU) incorporation in MCF-7 cells. The TSA method allowed clear differentiation between BrdU-negative and BrdU-positive cells, which was challenging with standard detection methods .

Case Study 2: Multiplex Fluorescent TSA System

In a recent development, researchers created a fluorochromized tyramide-glucose oxidase system that utilized this compound for multiplex fluorescent labeling. This approach enhanced immunofluorescence signals while maintaining low background noise, allowing for detailed visualization of monoaminergic projection systems in brain tissues .

Case Study 3: Optimization for Flow Cytometry

Another investigation optimized TSA for intracellular flow cytometry, demonstrating that this compound could significantly improve measurement resolution for low-abundance proteins. This optimization involved adjusting various parameters such as antibody concentration and reaction time, resulting in enhanced detection capabilities .

Comparative Analysis

The following table summarizes key features and findings related to this compound and its applications:

Feature/StudyDescriptionReference
Sensitivity EnhancementAchieves over 100-fold increase in detection sensitivity for low-abundance targets
Multiplexing CapabilityEnables simultaneous detection of multiple targets without cross-reactivity
ApplicationsWidely used in IHC, ICC, FISH; effective for both protein and nucleic acid detection
Case Study - BrdU DetectionEnhanced visualization of BrdU incorporation levels in MCF-7 cells using TSA
Case Study - Brain ImagingImproved visualization of monoaminergic fibers using fluorochromized tyramide-glucose oxidase
Flow Cytometry OptimizationEnhanced resolution for detecting low-abundance proteins through optimized TSA

Properties

Molecular Formula

C30H25NO7

Molecular Weight

511.5 g/mol

IUPAC Name

3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;N-[2-(4-hydroxyphenyl)ethyl]acetamide

InChI

InChI=1S/C20H12O5.C10H13NO2/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;1-8(12)11-7-6-9-2-4-10(13)5-3-9/h1-10,21-22H;2-5,13H,6-7H2,1H3,(H,11,12)

InChI Key

RIHCPYWHAYBEHO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)O.C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O

Origin of Product

United States

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